molecular formula C5H10ClN3 B2940428 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2309460-45-3

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B2940428
CAS No.: 2309460-45-3
M. Wt: 147.61
InChI Key: BSYUHHWIESFIBR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 2, and an amine group at position 5, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions, followed by methylation and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .

Properties

IUPAC Name

2,3-dimethylimidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYUHHWIESFIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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